![molecular formula C15H20N4O4S B7645201 N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide, commonly known as MPTP, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. MPTP is a small molecule that has a molecular weight of 366.45 g/mol and a melting point of 195-197°C. The compound is a white to off-white crystalline powder that is soluble in organic solvents.
作用机制
The exact mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and signaling pathways. MPTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in several cancer cell lines. MPTP has also been shown to reduce the production of inflammatory mediators in vitro and in animal models of inflammation. In addition, MPTP has been shown to protect dopaminergic neurons from oxidative stress and apoptosis in animal models of Parkinson's disease.
实验室实验的优点和局限性
MPTP has several advantages for use in laboratory experiments. The compound is readily available from commercial sources and can be synthesized using standard organic chemistry techniques. MPTP is also relatively stable and can be stored for extended periods of time without significant degradation. However, MPTP has some limitations for use in laboratory experiments. The compound has low solubility in aqueous solvents, which can limit its use in certain applications. In addition, MPTP has been shown to exhibit some toxicity in animal models, which can limit its use in certain in vivo studies.
未来方向
There are several future directions for research on MPTP. One area of interest is the development of more potent and selective inhibitors of COX-2 and NF-κB, which could have potential therapeutic applications in cancer and inflammation. Another area of interest is the development of MPTP derivatives with improved solubility and pharmacokinetic properties, which could enhance their efficacy and reduce their toxicity. Finally, further studies are needed to elucidate the exact mechanism of action of MPTP and its potential therapeutic applications in neurodegenerative disorders.
合成方法
MPTP can be synthesized by the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 1,3,5-trimethylpyrazole in the presence of an organic base, followed by reduction of the nitro group and subsequent acetylation of the resulting amine. The synthesis of MPTP has been described in several publications, and the compound can be obtained from commercial sources.
科学研究应用
MPTP has been investigated for its potential use as a therapeutic agent in several disease conditions, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. MPTP has also been studied for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.
属性
IUPAC Name |
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-9-15(10(2)19(4)17-9)18-24(21,22)14-8-12(16-11(3)20)6-7-13(14)23-5/h6-8,18H,1-5H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSNCPUDPFJZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)
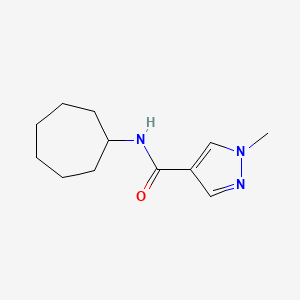
![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)
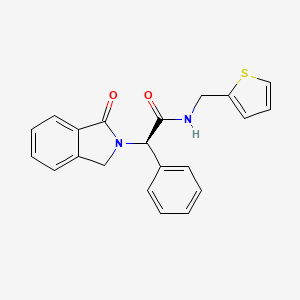
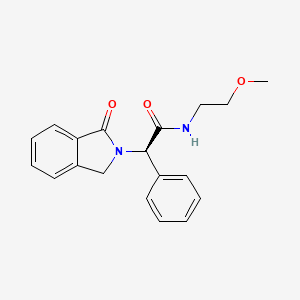
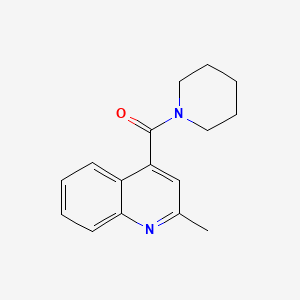
![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)
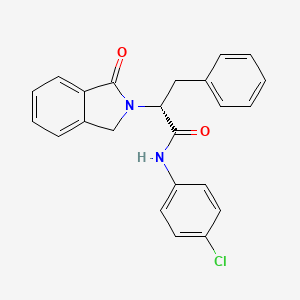
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
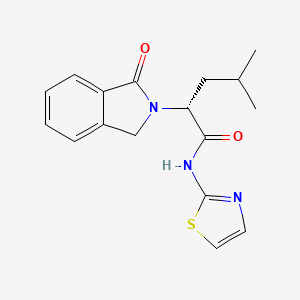
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)